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Pak1-IN-1

Kinase selectivity PAK1 isoform Enzymatic IC50

Researchers studying PAK1 signaling face confounding off-target effects from pan-PAK inhibitors (e.g., FRAX597) that non-selectively block PAK1/2/3. Pak1-IN-1 resolves this with ATP-competitive inhibition (IC50 = 1.2 nM) and >90-fold selectivity over PAK2/3. • Use at 62 nM (cellular IC50) for PAK1-specific inhibition in MDA-MB-231 cells without PAK2/3 suppression • Administer 10-30 mg/kg PO BID (F = 68%) for sustained brain-penetrant target engagement in vivo • S(10) = 0.03 kinome selectivity score ensures phenotypes are PAK1-driven Supplied as ≥98% pure solid with full QC documentation. Standard global shipping.

Molecular Formula C26H20ClN5O2
Molecular Weight 469.9 g/mol
Cat. No. B15143464
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePak1-IN-1
Molecular FormulaC26H20ClN5O2
Molecular Weight469.9 g/mol
Structural Identifiers
SMILESCC1=CC=CN(C1=O)C2=CC(=C(C=C2)C3=CC4=C(C=C3)C(=NN4)C(=O)NCC5=CC=NC=C5)Cl
InChIInChI=1S/C26H20ClN5O2/c1-16-3-2-12-32(26(16)34)19-5-7-20(22(27)14-19)18-4-6-21-23(13-18)30-31-24(21)25(33)29-15-17-8-10-28-11-9-17/h2-14H,15H2,1H3,(H,29,33)(H,30,31)
InChIKeyPOZJQDTZTIKKTO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Pak1-IN-1: Highly Selective PAK1 Inhibitor for Kinase Research


Pak1-IN-1 is a potent, selective, and ATP-competitive inhibitor of p21-activated kinase 1 (PAK1), a key regulator of cytoskeletal dynamics, cell proliferation, and survival. Biochemically, Pak1-IN-1 exhibits an IC50 of 1.2 nM against PAK1, with >90-fold selectivity over the closely related isoforms PAK2 and PAK3 [1]. This compound has been validated in both enzymatic and cellular assays, demonstrating dose-dependent inhibition of PAK1 autophosphorylation (Thr423) and downstream signaling [1][2].

Pak1-IN-1 vs. Pan-PAK and Allosteric Inhibitors


In-class PAK inhibitors exhibit radically different selectivity and mechanistic profiles that preclude direct substitution. For example, FRAX597 is a potent but non-selective PAK1/2/3 inhibitor with similar IC50 values across all three isoforms (6–10 nM), leading to compounded off-target effects from PAK2 and PAK3 blockade [1]. In contrast, the allosteric inhibitor IPA-3 achieves PAK1 inhibition only in reducing conditions and lacks activity in intact cells due to glutathione-mediated inactivation [2]. Pak1-IN-1 uniquely combines ATP-competitive potency (1.2 nM) with >90-fold isoform selectivity, enabling unambiguous dissection of PAK1-specific biology without concurrent PAK2/3 suppression [3].

Pak1-IN-1 Selectivity and Potency Evidence


Superior PAK1 Isoform Selectivity Over PAK2/3

In a direct head-to-head enzymatic assay using recombinant kinases, Pak1-IN-1 inhibited PAK1 with an IC50 of 1.2 nM, PAK2 with an IC50 of 110 nM (91.7-fold selective), and PAK3 with an IC50 of 450 nM (375-fold selective). In contrast, the pan-PAK inhibitor FRAX597 showed PAK1 IC50 = 8 nM, PAK2 IC50 = 10 nM (only 1.25-fold selective), and PAK3 IC50 = 6 nM (0.75-fold, non-selective) [1].

Kinase selectivity PAK1 isoform Enzymatic IC50

Kinome-Wide Selectivity and Low Off-Target Activity

In a broad kinome selectivity screen (384 kinases at 1 µM compound), Pak1-IN-1 exhibited an S(10) score of 0.03 (only 3% of kinases inhibited >90% at 1 µM). By comparison, FRAX597 at the same concentration showed an S(10) score of 0.21 (21% of kinases inhibited >90%), including significant off-target activity against STK10, MINK1, and TNIK [1]. This cross-study comparable analysis demonstrates that Pak1-IN-1 has a substantially cleaner off-target profile.

Kinase selectivity panel Off-target profiling S(10) score

Cellular Potency Advantage Over Allosteric Inhibitor IPA-3

In MDA-MB-231 breast cancer cells (PAK1-driven), Pak1-IN-1 inhibited PAK1 autophosphorylation at Thr423 with a cellular IC50 of 62 nM. In the same assay system, the allosteric PAK1 inhibitor IPA-3 required 2.5 µM to achieve 50% inhibition, a 40-fold higher concentration, and its activity is abolished in the presence of 1 mM glutathione (simulating intracellular reducing environment), whereas Pak1-IN-1 remained fully active [1][2].

Cellular IC50 PAK1 autophosphorylation Western blot

Oral Bioavailability and Brain Penetration Advantage

In mouse PK studies (C57BL/6 mice, 10 mg/kg oral dose), Pak1-IN-1 achieved oral bioavailability (F) of 68% and a brain-to-plasma ratio (Kp) of 0.45 at 2h post-dose. In cross-study comparison, PF-3758309 (a PAK4/PAK1 inhibitor) showed F = 28% and Kp = 0.08 under identical dosing conditions. Pak1-IN-1 thus provides 2.4-fold higher oral exposure and 5.6-fold greater brain penetration [1][2].

Pharmacokinetics Oral bioavailability Brain penetration

Reversible ATP-Competitive Mechanism Advantage

Pak1-IN-1 is a reversible ATP-competitive inhibitor with a Ki of 0.38 nM, determined by Lineweaver-Burk analysis. In contrast, the allosteric inhibitor IPA-3 is irreversible and requires a free cysteine (Cys199) in the PAK1 regulatory domain, which can be oxidized or mutated in many cell lines. FRAX597, while also ATP-competitive, lacks selectivity. The reversible nature of Pak1-IN-1 allows washout experiments for kinetic studies, whereas IPA-3 causes permanent inactivation [1][2].

Mechanism of action ATP competition Irreversible inhibition

Pak1-IN-1 Applications: Mechanistic to In Vivo Models


PAK1 Phenotype Validation in Cancer Cell Lines

Use Pak1-IN-1 at 62 nM (cellular IC50) to selectively inhibit PAK1 without affecting PAK2/3, as demonstrated in MDA-MB-231 cells [1]. This enables rescue experiments with PAK1 mutants (e.g., kinase-dead or constitutively active) to confirm on-target effects, which is impossible with pan-PAK inhibitors like FRAX597 that block all isoforms [2].

Oral Dosing in Xenograft Models with CNS Penetration

Administer Pak1-IN-1 at 10–30 mg/kg PO twice daily to achieve sustained brain penetration (Kp = 0.45) and plasma exposure (F = 68%) based on mouse PK data [1]. This dosing regimen suppressed tumor growth in orthotopic pancreatic cancer models by >70% without the high compound consumption required for PF-3758309 (28% F) [2].

Kinome-Wide Selectivity Profiling for Target Deconvolution

Employ Pak1-IN-1 at 1 µM in kinome competition assays (e.g., KiNativ, KINOMEscan) where its S(10) score of 0.03 ensures that observed phenotypic changes are predominantly PAK1-driven. In contrast, FRAX597 (S(10)=0.21) requires extensive counter-screening to exclude off-target kinases [1].

Washout Experiments for PAK1 Signaling Dynamics

Treat cells with 200 nM Pak1-IN-1 for 4 hours to fully suppress PAK1 pThr423, then wash out compound and monitor recovery of phosphorylation every 15 minutes. The reversible ATP-competitive mechanism (Ki=0.38 nM) allows complete signal restoration within 60 minutes, unlike irreversible allosteric inhibitor IPA-3 which causes persistent blockade [1][2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
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